molecular formula C9H8ClF3N2O3 B12851453 2-Nitro-6-(trifluoromethyl)phenacylamine hydrochloride

2-Nitro-6-(trifluoromethyl)phenacylamine hydrochloride

Katalognummer: B12851453
Molekulargewicht: 284.62 g/mol
InChI-Schlüssel: KXCCJZZAJOMSBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Nitro-6-(trifluoromethyl)phenacylamine hydrochloride is a chemical compound with the molecular formula C9H7ClF3N2O2 It is known for its unique structural features, which include a nitro group, a trifluoromethyl group, and a phenacylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-6-(trifluoromethyl)phenacylamine hydrochloride typically involves the nitration of 6-(trifluoromethyl)phenacylamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is essential for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Nitro-6-(trifluoromethyl)phenacylamine hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation: The phenacylamine moiety can be oxidized to form corresponding ketones or aldehydes.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 2-Amino-6-(trifluoromethyl)phenacylamine.

    Substitution: Various substituted phenacylamines depending on the nucleophile used.

    Oxidation: Corresponding ketones or aldehydes.

Wissenschaftliche Forschungsanwendungen

2-Nitro-6-(trifluoromethyl)phenacylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Nitro-6-(trifluoromethyl)phenacylamine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Nitro-4-(trifluoromethyl)phenacylamine
  • 2-Nitro-6-(difluoromethyl)phenacylamine
  • 2-Nitro-6-(trifluoromethyl)benzylamine

Uniqueness

2-Nitro-6-(trifluoromethyl)phenacylamine hydrochloride is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenacylamine scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C9H8ClF3N2O3

Molekulargewicht

284.62 g/mol

IUPAC-Name

2-amino-1-[2-nitro-6-(trifluoromethyl)phenyl]ethanone;hydrochloride

InChI

InChI=1S/C9H7F3N2O3.ClH/c10-9(11,12)5-2-1-3-6(14(16)17)8(5)7(15)4-13;/h1-3H,4,13H2;1H

InChI-Schlüssel

KXCCJZZAJOMSBU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)CN)C(F)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.